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molecular formula C6H4ClN3 B559663 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 3680-69-1

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B559663
M. Wt: 153.57 g/mol
InChI Key: BPTCCCTWWAUJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546407B2

Procedure details

To 7H-pyrrolo[2,3-d]pyrimidin-4-ol (0.425 g, 3.14 mmol) was added phosphorus oxychloride (4 ml). The mixture was heated at reflux for 90 minutes and then cooled to room temperature. The solution was poured onto cracked ice, and extracted with chloroform (3×50 ml) and ethyl acetate (100 ml). The extracts were then dried and concentrated, and the residue obtained triturated with hot ethyl acetate (200 ml) to yield the title compound (0.204 g, 42%).
Quantity
0.425 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[C:4](O)=[N:3][CH:2]=1.P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:4]1[C:5]2[CH:9]=[CH:8][NH:7][C:6]=2[N:1]=[CH:2][N:3]=1

Inputs

Step One
Name
Quantity
0.425 g
Type
reactant
Smiles
N1=CN=C(C2=C1NC=C2)O
Name
Quantity
4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 minutes
Duration
90 min
ADDITION
Type
ADDITION
Details
The solution was poured
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×50 ml) and ethyl acetate (100 ml)
CUSTOM
Type
CUSTOM
Details
The extracts were then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
triturated with hot ethyl acetate (200 ml)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.204 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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